

protocol for coupling (R)-1-Boc-4-(aminocarboxymethyl)piperidine

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Compound of Interest

Compound Name: (R)-1-Boc-4-(aminocarboxymethyl)piperidine

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An In-Depth Guide to the Coupling of (R)-1-Boc-4-(aminocarboxymethyl)piperidine: Protocols and Mechanistic Insights

Introduction

(R)-1-Boc-4-(aminocarboxymethyl)piperidine is a highly valuable, non-natural, chiral amino acid derivative frequently employed as a building block in medicinal chemistry and peptidomimetics. Its unique structure, which incorporates a conformationally constrained piperidine scaffold protected by a tert-butoxycarbonyl (Boc) group, a primary amine, and a carboxylic acid at a chiral center, makes it an attractive component for designing novel therapeutics, including PROTACs and other complex molecular architectures.

The successful incorporation of this building block into a target molecule hinges on the efficient and selective formation of an amide bond. This can be achieved by reacting either its primary amine with a carboxylic acid or its carboxylic acid with an amine. The choice of coupling strategy and reagents is critical to maximize yield, prevent side reactions, and preserve the stereochemical integrity of the chiral center.^{[1][2]}

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides detailed protocols for coupling (R)-1-Boc-4-(aminocarboxymethyl)piperidine. It delves into the mechanistic rationale behind two of the most robust and widely used coupling methodologies—carbodiimide-based (EDC/NHS) and

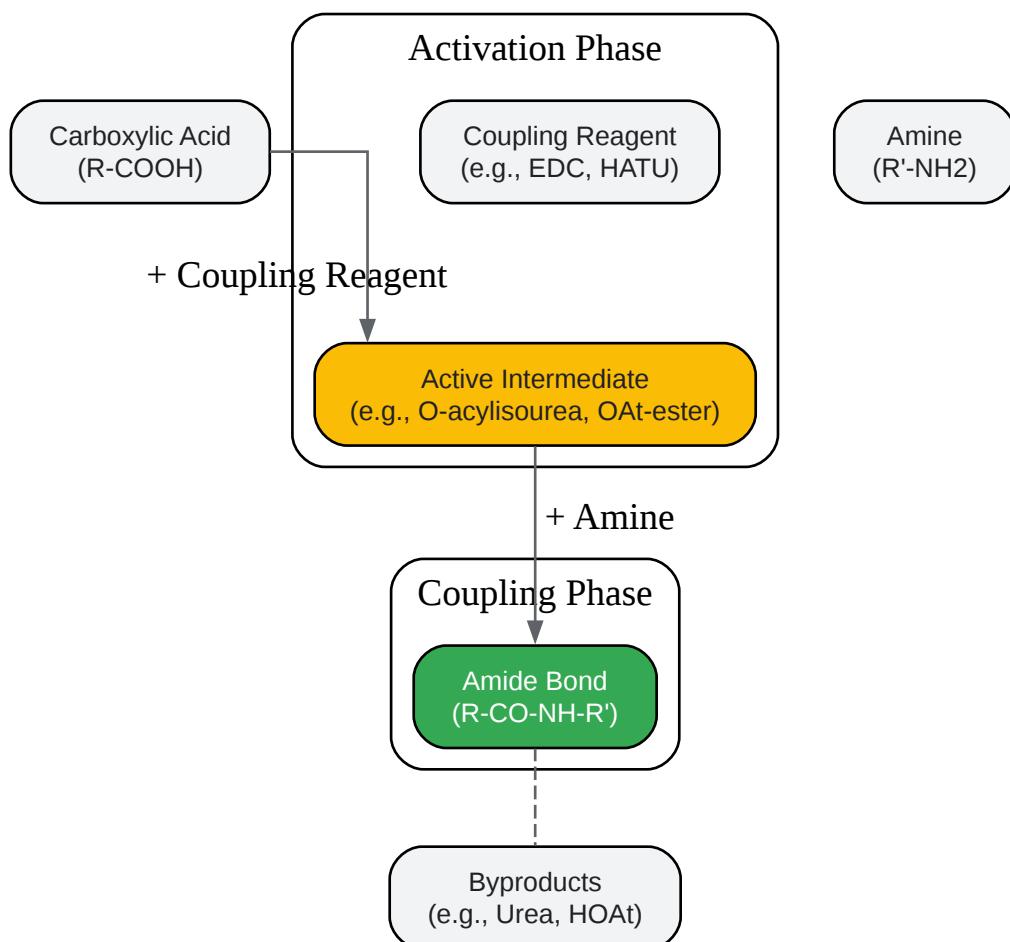
onium salt-based (HATU)—offering the expertise needed to make informed experimental choices.

Core Principles of Amide Bond Formation

The formation of an amide (or peptide) bond is a condensation reaction between a carboxylic acid and an amine. This process is not spontaneous and requires the "activation" of the carboxylic acid. A coupling reagent is used to convert the carboxyl group's hydroxyl moiety into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[3][4]

Key components in a typical coupling reaction include:

- **Coupling Reagent:** The primary activator. Popular classes include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and onium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][5]
- **Additive (Optional but Recommended):** Additives such as N-hydroxysuccinimide (NHS) or 1-Hydroxy-7-azabenzotriazole (HOAt) can be used. They react with the activated carboxylic acid to form an intermediate active ester that is more stable than the initial activated species but highly reactive towards amines. This strategy enhances coupling efficiency and significantly suppresses racemization at the chiral center.[2][6]
- **Base:** A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is often required to deprotonate the carboxylic acid and the ammonium salt of the amine component, ensuring they are in their reactive, neutral forms.[3]



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General workflow for amide bond formation.

Protocol 1: Coupling to the Amine Moiety

This protocol details the reaction of an external carboxylic acid with the primary amine of **(R)-1-Boc-4-(aminocarboxymethyl)piperidine**.

Method A: EDC/NHS Coupling

This classic method utilizes EDC to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, but the inclusion of NHS traps it to form a more stable NHS-ester, which then efficiently reacts with the amine.^{[7][8]}
^[9]

Piperidine-NH2

NHS

EDC

R-COOH

O-acylisourea
(unstable intermediate)NHS-ester
(semi-stable)

Amide Product

+ EDC

+ NHS

+ Piperidine-NH2

Piperidine-NH2

HATU

Base (DIPEA)

R-COOH

R-COO-

OAt-active ester
(highly reactive)

Amide Product

+ Base

+ HATU

+ Piperidine-NH2

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- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
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